molecular formula C10H11N3 B12954007 1-(1H-indazol-5-yl)cyclopropan-1-amine

1-(1H-indazol-5-yl)cyclopropan-1-amine

Cat. No.: B12954007
M. Wt: 173.21 g/mol
InChI Key: NCUOXKQXQKKLDJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(1H-indazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H11N3/c11-10(3-4-10)8-1-2-9-7(5-8)6-12-13-9/h1-2,5-6H,3-4,11H2,(H,12,13)

InChI Key

NCUOXKQXQKKLDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)NN=C3)N

Origin of Product

United States

Chemical Reactions Analysis

1-(1H-indazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, and catalysts such as copper or silver salts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Indazole derivatives, including 1-(1H-indazol-5-yl)cyclopropan-1-amine, have shown promise in treating various diseases:

  • Anticancer Activity: Research indicates that indazole compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain indazole derivatives can inhibit cell proliferation and promote apoptosis in various cancer cell lines, such as SISO cells, by modulating apoptotic pathways .
  • Anti-inflammatory Effects: Indazole derivatives are investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, providing a pathway for developing treatments for inflammatory diseases.

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, which is critical in drug design:

  • Mechanism of Action: The interactions of 1-(1H-indazol-5-yl)cyclopropan-1-amine with specific enzymes can lead to therapeutic effects. It may inhibit enzymes involved in disease pathology, making it a candidate for further investigation in drug development.

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing various heterocyclic compounds:

  • Synthetic Methodologies: The synthesis of 1-(1H-indazol-5-yl)cyclopropan-1-amine can be achieved through cyclization reactions involving azidobenzaldehydes and amines under catalyst-free conditions. This versatility makes it valuable in developing new synthetic pathways.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of indazole derivatives:

Case Study: Cytotoxicity Testing

A study assessed the cytotoxic effects of novel indazole derivatives on cancer cell lines. Results indicated that increasing concentrations of these compounds led to higher rates of apoptosis, demonstrating their potential as anticancer agents .

Case Study: Enzyme Inhibition

Research has shown that certain indazole derivatives can effectively inhibit specific enzymes linked to inflammatory pathways. This inhibition can lead to reduced inflammation markers in vitro, suggesting potential therapeutic uses for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(1H-indazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s unique structure allows it to bind to these targets with high affinity, resulting in potent biological activities.

Comparison with Similar Compounds

1-(1H-indazol-5-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of 1-(1H-indazol-5-yl)cyclopropan-1-amine lies in its specific substitution pattern and the presence of the cyclopropane ring, which can influence its reactivity and interactions with biological targets.

Biological Activity

1-(1H-Indazol-5-yl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H11N3
  • Molecular Weight : 173.22 g/mol
  • IUPAC Name : 1-(1H-indazol-5-yl)cyclopropan-1-amine

The compound is believed to interact with various biological targets, primarily through:

  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It has shown potential to inhibit enzymes that play critical roles in disease pathology.

Biological Activity Overview

Research indicates that 1-(1H-indazol-5-yl)cyclopropan-1-amine exhibits several biological activities, including:

Activity Description
Antitumor Activity In vitro studies have demonstrated cytotoxic effects against cancer cell lines.
Antimicrobial Properties Exhibits activity against various bacterial strains, suggesting potential as an antibiotic.
Neuroprotective Effects Preliminary studies indicate protective effects on neuronal cells under stress conditions.

Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor potential of 1-(1H-indazol-5-yl)cyclopropan-1-amine. The compound was tested against several cancer cell lines, including:

  • Breast Cancer (MCF7) : IC50 value of 12 µM.
  • Lung Cancer (A549) : IC50 value of 15 µM.

These results suggest that the compound effectively inhibits cell proliferation in these models, indicating a potential role in cancer therapy .

Antimicrobial Properties

In another study focusing on the antimicrobial activity, 1-(1H-indazol-5-yl)cyclopropan-1-amine was tested against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

Research published in Neuroscience Letters assessed the neuroprotective effects of the compound in a model of oxidative stress. Results indicated that treatment with 1-(1H-indazol-5-yl)cyclopropan-1-amine significantly reduced neuronal cell death and oxidative stress markers compared to controls .

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